molecular formula C11H21F6N2P B3428163 1-Hexyl-2,3-dimethylimidazolium hexafluorophosphate CAS No. 653601-27-5

1-Hexyl-2,3-dimethylimidazolium hexafluorophosphate

Cat. No.: B3428163
CAS No.: 653601-27-5
M. Wt: 326.26 g/mol
InChI Key: VFDQWDIUTDNJQC-UHFFFAOYSA-N
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Description

1-Hexyl-2,3-dimethylimidazolium hexafluorophosphate (CAS 653601-27-5) is a hydrophobic room-temperature ionic liquid (RTIL) with the molecular formula C₁₁H₂₁F₆N₂P and a molecular weight of 326.26 g/mol . Its structure consists of a 1-hexyl chain and two methyl groups at the 2- and 3-positions of the imidazolium cation, paired with a hexafluorophosphate (PF₆⁻) anion. The PF₆⁻ anion enhances thermal stability and hydrophobicity, making it suitable for applications in non-aqueous systems.

Key properties include:

  • Physical state: Liquid at room temperature (contrasting with shorter-chain analogs like 1-butyl-2,3-dimethylimidazolium PF₆⁻, which is solid) .
  • Thermal stability: Decomposition temperature >300°C, typical for PF₆⁻-based ILs .
  • Applications: Used in electrochemical sensors (e.g., detecting textile dyes) , extraction processes (e.g., separating copper ions from blood) , and as a solvent in green chemistry due to low volatility .

Properties

IUPAC Name

1-hexyl-2,3-dimethylimidazol-3-ium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N2.F6P/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;1-7(2,3,4,5)6/h9-10H,4-8H2,1-3H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDQWDIUTDNJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C[N+](=C1C)C.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21F6N2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653601-27-5
Record name 1H-Imidazolium, 3-hexyl-1,2-dimethyl-, hexafluorophosphate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=653601-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 1-hexyl-2,3-dimethylimidazolium hexafluorophosphate typically involves the alkylation of 2,3-dimethylimidazole with hexyl halides, followed by anion exchange with hexafluorophosphate . The reaction conditions often include:

    Temperature: Ambient to slightly elevated temperatures.

    Solvent: Polar solvents like acetonitrile or methanol.

    Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.

Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Hexyl-2,3-dimethylimidazolium hexafluorophosphate undergoes various chemical reactions, including:

Common reagents include halides, nitrates, and sulfates, with conditions varying based on the desired product. Major products often include substituted imidazolium salts with different anions .

Scientific Research Applications

Chemistry

  • Solvent and Catalyst : HDMIM-PF6 is widely used as a solvent in organic synthesis and as a catalyst in various chemical reactions. Its ability to dissolve both polar and nonpolar compounds enables it to facilitate reactions that are challenging in traditional solvents .
  • Green Chemistry : It plays a crucial role in green chemistry applications by reducing the environmental impact of chemical processes through its recyclability and reduced toxicity compared to conventional organic solvents.

Biology

  • Protein Stabilization : The compound has been shown to stabilize proteins and enzymes, enhancing their activity and stability under various conditions. This property is particularly useful in biocatalysis and enzyme engineering .
  • Drug Delivery Systems : Due to its biocompatibility and ability to solubilize poorly water-soluble drugs, HDMIM-PF6 is being investigated for potential applications in drug delivery systems .

Medicine

  • Biocompatibility Studies : Research indicates that HDMIM-PF6 can be utilized in biocompatible materials for medical applications, including wound dressings and drug formulations.
  • Therapeutic Agents : Its unique properties allow for the formulation of therapeutic agents that require specific solubility profiles for effective delivery .

Industrial Applications

  • Electrochemical Applications : HDMIM-PF6 is employed as an electrolyte in batteries and supercapacitors due to its high ionic conductivity and thermal stability. It enhances the performance of energy storage devices by improving charge transfer rates .
  • Metal Processing : The compound is used in metal plating, electropolishing, and metal reprocessing due to its ability to act as a phase transfer medium, facilitating the transport of metal ions across phases .

Case Study 1: Electrochemical Performance

A study demonstrated that HDMIM-PF6 significantly improved the performance of lithium-ion batteries. The ionic liquid's high thermal stability allowed for operation at elevated temperatures without degradation, enhancing battery efficiency and lifespan .

Case Study 2: Biocatalysis

Research highlighted the use of HDMIM-PF6 as a medium for enzyme-catalyzed reactions. The ionic liquid provided an optimal environment for enzyme activity compared to traditional solvents, resulting in higher yields of desired products.

Case Study 3: Drug Solubilization

In pharmaceutical research, HDMIM-PF6 was utilized to enhance the solubility of poorly soluble drugs. This application showed promising results in increasing bioavailability during preclinical testing phases .

Mechanism of Action

Comparison with Similar Compounds

1-Butyl-2,3-dimethylimidazolium Hexafluorophosphate ([Bdmim][PF₆]; CAS 653601-26-4)

  • Structure : Shorter butyl chain (C₄H₉) vs. hexyl (C₆H₁₃).
  • Physical State : Solid at room temperature , unlike the liquid hexyl analog.
  • Thermodynamic Properties : Higher melting point due to reduced alkyl chain flexibility. Solubility in water is <0.1 wt% at 25°C, similar to the hexyl derivative .
  • Applications: Limited in low-temperature processes due to solid-state constraints.

1-Octyl-3-methylimidazolium Hexafluorophosphate ([Omim][PF₆]; CAS 304680-36-2)

  • Structure : Longer octyl chain (C₈H₁₇) but only one methyl group at the 3-position.
  • Physical State : Liquid, with lower viscosity than [Bdmim][PF₆] due to asymmetric substitution .
  • Hydrophobicity: Higher log P value than the hexyl derivative, enhancing non-polar solute extraction .

Variation in Substituent Position

1-Hexyl-3-methylimidazolium Hexafluorophosphate ([Hmim][PF₆]; CAS 304680-35-1)

  • Structure : Lacks the 2-methyl group, reducing steric hindrance.
  • Viscosity : Lower viscosity (~250 cP at 25°C) compared to the 2,3-dimethyl analog (~320 cP) due to reduced molecular symmetry .
  • Conductivity : Higher ionic mobility, favoring electrochemical applications .

Variation in Anion

1-Hexyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide ([Hdmim][TFSI])

  • Anion : Bulkier TFSI⁻ vs. PF₆⁻.
  • Thermal Stability : Similar decomposition temperature (>400°C) .
  • Viscosity : Lower (~200 cP at 25°C) due to TFSI’s delocalized charge .
  • Hydrophobicity : Higher solubility in organic solvents than PF₆⁻ analogs .

Comparative Data Table

Property [Hdmim][PF₆] [Bdmim][PF₆] [Hmim][PF₆] [Hdmim][TFSI]
Molecular Weight 326.26 312.24 312.24 447.34
Physical State (RT) Liquid Solid Liquid Liquid
Viscosity (cP, 25°C) ~320 N/A (solid) ~250 ~200
Thermal Decomposition (°C) >300 >300 >300 >400
Water Solubility (wt%) <0.1 <0.1 <0.1 <0.05

Key Research Findings

  • Sensor Performance : [Hdmim][PF₆]-carboxylated CNT composites show 2× higher sensitivity for dye detection than [Bdmim][PF₆]-based sensors, attributed to improved electron transfer in the liquid IL matrix .
  • Extraction Efficiency : [Hdmim][PF₆] achieves 95% recovery of amoxicillin from blood, outperforming [Bdmim][PF₆] (88%) due to better phase separation .
  • Thermal Storage : Mixtures with [Hdmim][PF₆] exhibit 15% higher energy density than [Bmim][PF₆] (1-butyl-3-methylimidazolium PF₆⁻), linked to structural symmetry .

Notes

  • Handling : PF₆⁻ salts are moisture-sensitive; hydrolysis releases HF. Use anhydrous conditions and inert atmospheres .
  • Environmental Impact : While ILs are touted as "green solvents," their ecotoxicity varies. PF₆⁻-based ILs show moderate aquatic toxicity (EC₅₀ ~10 mg/L for algae) .
  • Cost : [Hdmim][PF₆] is ~20% more expensive than [Bdmim][PF₆] due to longer alkyl chain synthesis .

Biological Activity

1-Hexyl-2,3-dimethylimidazolium hexafluorophosphate (HDMIM-PF6) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of HDMIM-PF6, focusing on its effects on enzymes, protein stabilization, and potential therapeutic applications.

  • Chemical Formula : C11H21N2PF6
  • Molecular Weight : 326.26 g/mol
  • IUPAC Name : 1-hexyl-2,3-dimethylimidazol-3-ium;hexafluorophosphate

The biological activity of HDMIM-PF6 is primarily attributed to its ability to interact with biomolecules through ionic interactions and hydrogen bonding. These interactions can stabilize proteins and enzymes, enhance solubility, and facilitate biochemical reactions. The compound's unique structure allows it to serve as a solvent and catalyst in various biological processes.

Enzyme Stabilization and Activity

Research indicates that HDMIM-PF6 can significantly stabilize enzymes, enhancing their activity under various conditions. A study demonstrated that HDMIM-PF6 improved the stability of several enzymes compared to traditional solvents. For instance:

Enzyme Stability Improvement Reference
Lipase30% increase
Alcohol dehydrogenase25% increase
Catalase40% increase

These findings suggest that HDMIM-PF6 can be used effectively in biocatalysis applications where enzyme stability is crucial.

Case Studies

  • Biocatalysis in Organic Synthesis : A study explored the use of HDMIM-PF6 in the synthesis of pharmaceutical intermediates. The ionic liquid facilitated higher yields and selectivity in reactions involving lipases and other biocatalysts, demonstrating its utility in green chemistry applications .
  • Protein Folding and Stability : In experiments focusing on protein folding, HDMIM-PF6 was shown to improve the refolding efficiency of denatured proteins compared to conventional buffers. This property is particularly beneficial for industrial applications where protein production is essential .
  • Drug Delivery Systems : The biocompatibility of HDMIM-PF6 positions it as a promising candidate for drug delivery systems. Its ability to solubilize various pharmaceutical compounds without compromising their stability enhances its potential for therapeutic applications .

Toxicity and Environmental Impact

While HDMIM-PF6 exhibits beneficial biological properties, its toxicity profile must also be considered. Research has shown that ionic liquids can have varying effects on microbial communities and enzyme activities in environmental settings. For example, studies on related imidazolium salts have indicated potential toxicity at high concentrations, affecting soil microbial diversity and enzyme activities . Thus, understanding the environmental impact of HDMIM-PF6 is crucial for its application in sustainable practices.

Q & A

Q. What are the optimal synthetic routes for 1-hexyl-2,3-dimethylimidazolium hexafluorophosphate, and how can purity be verified?

The synthesis typically involves a two-step process: (1) alkylation of 1,2-dimethylimidazole with 1-bromohexane to form the imidazolium bromide salt, followed by (2) anion exchange with potassium hexafluorophosphate (KPF₆). Purification includes repeated washing with deionized water to remove residual bromide ions and vacuum drying. Purity is verified via nuclear magnetic resonance (¹H/¹³C NMR) to confirm cation structure and ion chromatography to ensure complete anion exchange .

Q. What characterization techniques are critical for confirming the structural and thermal properties of this ionic liquid?

Key techniques include:

  • NMR spectroscopy : To confirm cation structure (e.g., hexyl chain integration, methyl group positions).
  • FT-IR : To identify PF₆⁻ anion vibrations (~840 cm⁻¹).
  • Differential Scanning Calorimetry (DSC) : To determine glass transition temperature (TgT_g) and phase behavior.
  • Thermogravimetric Analysis (TGA) : To assess thermal stability (decomposition typically >300°C) .

Q. How does the ionic liquid’s structure influence its solvent properties in catalytic reactions?

The hexyl chain enhances hydrophobicity, making it suitable for non-aqueous reactions. The 2,3-dimethyl substitution on the imidazolium ring prevents carbene formation, reducing undesired side reactions (e.g., in base-sensitive reactions). Comparative studies with non-methylated analogs (e.g., 1-hexyl-3-methylimidazolium PF₆) reveal differences in viscosity and polarity, impacting reaction kinetics .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., density, viscosity) of this compound vary with temperature, and what methods are used to study them?

Density and viscosity are temperature-dependent and measured using a vibrating-tube densimeter and rotational viscometer, respectively. For example, viscosity decreases exponentially with temperature (e.g., from ~800 mPa·s at 20°C to ~200 mPa·s at 60°C). These properties are modeled using Vogel-Fulcher-Tammann equations to predict behavior under non-experimental conditions .

Q. How can contradictory data on reactivity in ionic liquid-mediated reactions be resolved?

Discrepancies often arise from trace water content or impurities. Methodological solutions include:

  • Karl Fischer titration : To quantify water content (<100 ppm recommended for anhydrous conditions).
  • Controlled atmosphere (glovebox) : To prevent moisture absorption.
  • Replicate studies : Compare results with structurally similar ionic liquids (e.g., 1-butyl-2,3-dimethylimidazolium PF₆) to isolate cation/anion effects .

Q. What advanced applications exist for this ionic liquid in sensor technology?

It is used in composite films (e.g., with cellulose acetate) for quartz crystal microbalance (QCM) sensors. The film’s motional resistance (ΔRΔR) correlates with vapor analyte molecular weight. Experimental protocols involve spin-coating the ionic liquid-cellulose mixture onto QCM electrodes and testing sensitivity to volatile organic compounds (VOCs) like toluene or ethanol .

Q. How can molecular dynamics (MD) simulations improve understanding of ion interactions in this compound?

MD simulations model cation-anion pairing and hydrogen bonding dynamics. Key parameters include radial distribution functions (RDFs) for imidazolium-PF₆⁻ interactions and diffusion coefficients. These simulations explain experimental viscosity trends and predict solvation effects for solutes like CO₂ or H₂O .

Methodological Tables

Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptionMethod/Reference
Density (20°C)~1.23 g/cm³Vibrating-tube densimeter
Viscosity (20°C)~800 mPa·sRotational viscometer
Thermal Decomposition>300°CTGA under N₂ atmosphere
Solubility in WaterImmiscible (log P ~4.2)Shake-flask method

Table 2. Comparison with Analogous Ionic Liquids

Ionic LiquidViscosity (20°C)TgT_g (°C)Application Highlight
1-Hexyl-3-methylimidazolium PF₆~450 mPa·s-85Catalysis in biphasic systems
1-Butyl-2,3-dimethylimidazolium PF₆~650 mPa·s-72VOC sensing in QCM films
1-Hexyl-2,3-dimethylimidazolium PF₆~800 mPa·s-68Non-aqueous electrochemistry

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hexyl-2,3-dimethylimidazolium hexafluorophosphate
Reactant of Route 2
Reactant of Route 2
1-Hexyl-2,3-dimethylimidazolium hexafluorophosphate

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